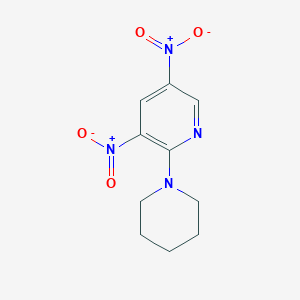

3,5-Bisnitro-2-(1-piperidinyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

90871-11-7 |

|---|---|

Molecular Formula |

C10H12N4O4 |

Molecular Weight |

252.23g/mol |

IUPAC Name |

3,5-dinitro-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C10H12N4O4/c15-13(16)8-6-9(14(17)18)10(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2 |

InChI Key |

MSOPZJOZOWWLIC-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Bisnitro 2 1 Piperidinyl Pyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3,5-Bisnitro-2-(1-piperidinyl)pyridine points to two primary disconnections. The most logical disconnection is the C-N bond between the pyridine (B92270) ring and the piperidine (B6355638) nitrogen. This simplifies the molecule into a dinitrated pyridine precursor and piperidine, a readily available secondary amine.

Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloropyridine (B119429). This involves the nitration of the pyridine ring followed by the introduction of the piperidinyl group.

The direct nitration of pyridine is generally a challenging reaction due to the electron-deficient nature of the ring, which is further deactivated by protonation of the ring nitrogen under acidic conditions. researchgate.net Consequently, direct nitration often results in low yields. researchgate.net

A more effective strategy involves the nitration of a precursor such as 2-chloropyridine to yield 2-chloro-3,5-dinitropyridine (B146277). This reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid. youtube.com The presence of the chloro-substituent, while deactivating, helps to direct the incoming nitro groups to the 3 and 5 positions. The reaction often requires elevated temperatures to proceed at a reasonable rate. youtube.com In some instances, nitration can be achieved using milder reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or by employing a dearomatization-rearomatization strategy. wikipedia.orgacs.org

| Precursor | Nitrating Agent | Conditions | Product |

| 2-Chloropyridine | Fuming HNO₃/H₂SO₄ | Elevated Temperature | 2-Chloro-3,5-dinitropyridine |

| 2,6-Dibromopyridine | NO₂BF₄ | - | 2,6-Dibromo-3-nitropyridine |

The introduction of the piperidinyl group is accomplished via a nucleophilic aromatic substitution (SNA_r_) reaction. The highly electron-deficient 2-chloro-3,5-dinitropyridine is an excellent substrate for this reaction. sigmaaldrich.com The nitro groups strongly activate the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride at the 2-position by piperidine. nih.gov

This reaction is typically carried out by treating 2-chloro-3,5-dinitropyridine with piperidine in a suitable solvent, such as methanol (B129727) or benzene. researchgate.net The reaction is generally efficient, proceeding under relatively mild conditions to afford this compound in good yield. researchgate.net The reaction is first-order in the substrate and second-order with respect to piperidine. nih.gov

| Substrate | Nucleophile | Solvent | Product |

| 2-Chloro-3,5-dinitropyridine | Piperidine | Methanol or Benzene | This compound |

Optimization of Reaction Conditions and Yields

Optimization of the synthesis is crucial for maximizing the yield and purity of the final product. For the nitration step, careful control of the temperature and the ratio of nitric to sulfuric acid is essential to prevent over-nitration or decomposition of the starting material. njit.edu Orthogonal experimental designs can be employed to systematically study and optimize these parameters. dissertationtopic.net

Purity Assessment and Isolation Techniques

The purity of this compound is paramount for its intended applications. Following synthesis, the crude product is typically isolated by filtration or extraction. Purification is commonly achieved through recrystallization from a suitable solvent, such as methanol or isopropanol. chemintech.ruorgsyn.org

A variety of analytical techniques are employed to assess the purity and confirm the structure of the synthesized compound. These include:

Melting Point Determination: A sharp melting point range is indicative of high purity. dissertationtopic.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify characteristic functional groups. dissertationtopic.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. chemintech.ru

Mass Spectrometry (MS): To confirm the molecular weight of the compound. dissertationtopic.net

Chromatographic Techniques: Such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect any impurities.

Green Chemistry Principles in the Synthesis of this compound

While specific studies on the green synthesis of this compound are not extensively documented, general principles of green chemistry can be applied to its synthesis. The development of more environmentally benign nitration procedures is an area of active research. nih.gov This includes the use of alternative nitrating agents and solvent-free reaction conditions to minimize waste and hazards associated with strong acids.

For the nucleophilic substitution step, conducting the reaction in water or using recyclable catalysts are potential avenues for making the synthesis more sustainable. rsc.org The principles of atom economy can be improved by optimizing reactions to maximize the incorporation of starting materials into the final product, thereby reducing waste.

Advanced Structural Characterization of 3,5 Bisnitro 2 1 Piperidinyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the electronic environment of hydrogen atoms. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For 3,5-Bisnitro-2-(1-piperidinyl)pyridine, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the potent electron-withdrawing nature of the two nitro groups. The two pyridine protons, H-4 and H-6, are chemically distinct and are expected to appear as doublets due to coupling with each other. The strong deshielding from the adjacent nitro groups would place their signals at very low field strengths.

The protons on the piperidine (B6355638) ring will be found in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons, C-2' and C-6') are expected to be the most deshielded of the piperidine protons due to the inductive effect of the nitrogen. The protons on the next carbons (β-protons, C-3' and C-5') and the most distant carbon (γ-proton, C-4') will appear further upfield. Due to the chair conformation of the piperidine ring, these protons exist in axial and equatorial environments, which may lead to complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This is a predicted data table based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (Pyridine) | 9.1 - 9.3 | Doublet (d) |

| H-6 (Pyridine) | 8.8 - 9.0 | Doublet (d) |

| H-2', H-6' (α-Piperidinyl) | 3.5 - 3.7 | Multiplet (m) |

| H-3', H-5' (β-Piperidinyl) | 1.7 - 1.9 | Multiplet (m) |

| H-4' (γ-Piperidinyl) | 1.5 - 1.7 | Multiplet (m) |

Carbon-13 (¹³C) NMR and DEPT Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Experimental ¹³C NMR data for this compound have been reported in the literature.

The carbons of the pyridine ring are expected in the downfield region (δ 110-160 ppm). The carbons bearing the nitro groups (C-3 and C-5) and the carbon attached to the piperidinyl group (C-2) will have their chemical shifts significantly influenced by these substituents. The piperidinyl carbons will appear in the upfield region, with the α-carbons (C-2' and C-6') being the most downfield of the aliphatic signals.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons (like C-2, C-3, and C-5 of the pyridine ring) are not observed in DEPT spectra. This technique would be crucial for definitively assigning the signals of the piperidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing for this compound Note: This is a predicted data table based on published data for analogous compounds and general chemical shift theory.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

| C-2 (Pyridine) | 155 - 158 | Absent |

| C-3 (Pyridine) | 148 - 151 | Absent |

| C-4 (Pyridine) | 135 - 138 | Positive |

| C-5 (Pyridine) | 140 - 143 | Absent |

| C-6 (Pyridine) | 130 - 133 | Positive |

| C-2', C-6' (α-Piperidinyl) | 50 - 53 | Negative |

| C-3', C-5' (β-Piperidinyl) | 25 - 28 | Negative |

| C-4' (γ-Piperidinyl) | 23 - 26 | Negative |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity and spatial relationships, which are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-6 protons of the pyridine ring. Within the piperidine ring, it would reveal the coupling network, showing correlations between the α-protons (H-2'/H-6') and the β-protons (H-3'/H-5'), and between the β-protons and the γ-proton (H-4').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments show correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). An HMQC or HSQC spectrum would be used to definitively link the proton signals in Table 1 to the carbon signals in Table 2. For example, it would show a cross-peak between the pyridine H-4 signal and the pyridine C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying connections between different parts of the molecule and for assigning quaternary carbons. Key HMBC correlations would be expected from the α-piperidinyl protons (H-2'/H-6') to the C-2 of the pyridine ring, providing definitive evidence for the attachment of the piperidine ring to the pyridine core. Correlations from the pyridine protons (H-4 and H-6) to neighboring pyridine carbons would confirm their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the α-protons (H-2'/H-6') of the piperidine ring and the H-6 proton of the pyridine ring, which would help to understand the preferred rotational orientation (conformation) around the C2-N1' bond.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₀H₁₂N₄O₄), the expected exact mass can be calculated.

Calculated Exact Mass: 252.08585 g/mol

An HRMS experiment would be expected to yield a molecular ion peak [M+H]⁺ at m/z 253.09318, confirming the molecular formula.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can help to confirm the structure of the molecule.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Nitro Group: Cleavage of a nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds, which would result in a fragment ion.

Cleavage of the Piperidine Ring: The piperidine ring can undergo fragmentation, such as the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction or other rearrangements.

Loss of the Entire Piperidine Moiety: Cleavage of the C-N bond connecting the two rings could lead to a fragment corresponding to the 3,5-dinitropyridinyl cation.

Table 3: Predicted Key HRMS Fragmentation for this compound Note: This is a predicted data table based on common fragmentation patterns for related structures.

| m/z (Predicted) | Possible Fragment Identity | Neutral Loss |

| 252.0858 | [M]⁺ (Molecular Ion) | - |

| 206.0899 | [M - NO₂]⁺ | NO₂ |

| 168.0385 | [C₅H₃N₃O₂]⁺ (Dinitropyridinyl cation) | C₅H₉N |

| 84.0813 | [C₅H₁₀N]⁺ (Piperidinyl cation) | C₅H₂N₃O₄ |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been found in publicly available databases, a study of a related compound would provide valuable insights. A crystallographic analysis would be expected to reveal:

Molecular Geometry: Confirmation of the planarity of the dinitropyridine ring. The C-NO₂ bonds would likely show some torsion, with the nitro groups twisted slightly out of the plane of the pyridine ring.

Conformation: The piperidine ring would be confirmed to adopt a chair conformation. The analysis would also reveal the precise dihedral angle between the plane of the pyridine ring and the piperidine ring, defining the rotational conformation around the C2-N1' bond.

Intermolecular Interactions: In the crystal lattice, molecules would likely be packed in a way that maximizes stabilizing interactions. Potential interactions include π-π stacking between the electron-deficient pyridine rings and C-H···O hydrogen bonds between the aliphatic C-H groups of the piperidine ring and the oxygen atoms of the nitro groups on neighboring molecules. These interactions govern the macroscopic properties of the solid material.

Table 4: Predicted Crystallographic Data for this compound Note: This is a hypothetical data table based on typical values for small organic molecules.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 2000 |

| Z (molecules/unit cell) | 4 or 8 |

| Key Intermolecular Forces | π-π stacking, C-H···O hydrogen bonds |

Crystal Packing and Unit Cell Analysis

No published crystallographic data was found for this compound.

Bond Lengths, Bond Angles, and Dihedral Angles

Specific bond lengths, bond angles, and dihedral angles derived from X-ray crystallography for this compound are not available in the reviewed literature.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Confirmation

Experimentally recorded and assigned FT-IR and Raman spectra for this compound could not be located in the available scientific literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Detailed experimental data on the UV-Vis absorption and fluorescence emission spectra of this compound, including absorption maxima and emission wavelengths, are not available in published research.

Theoretical and Computational Chemistry Investigations of 3,5 Bisnitro 2 1 Piperidinyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3,5-Bisnitro-2-(1-piperidinyl)pyridine. These computational methods provide insights into the distribution of electrons and the nature of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state properties of molecules. mdpi.comelectronicsandbooks.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP, can determine optimized geometries, total energies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electronicsandbooks.comacs.org

The presence of two electron-withdrawing nitro groups on the pyridine (B92270) ring significantly lowers the energy of the LUMO, making the molecule a potential electron acceptor. mdpi.com Conversely, the electron-donating piperidinyl group raises the energy of the HOMO. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. mdpi.com DFT calculations allow for the precise quantification of these orbital energies. electronicsandbooks.com

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -885.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -2.45 |

| HOMO-LUMO Gap (eV) | 4.44 |

| Dipole Moment (Debye) | 5.67 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP map of this compound would show regions of negative potential (typically colored red) and positive potential (colored blue).

The areas of most negative potential are expected to be located around the oxygen atoms of the nitro groups, indicating their high electron density and susceptibility to electrophilic attack. The nitrogen atom of the pyridine ring will also exhibit a region of negative potential. mdpi.com Conversely, the hydrogen atoms of the piperidinyl and pyridine rings, as well as the carbon atoms attached to the nitro groups, will show positive potential, making them likely sites for nucleophilic attack. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the piperidinyl group introduces conformational complexity to the this compound molecule. Understanding the preferred conformations and the energy barriers between them is essential for a complete picture of its behavior.

Torsional Strain and Ring Puckering in the Piperidinyl Group

The piperidine (B6355638) ring, similar to cyclohexane, adopts a chair conformation to minimize angular and torsional strain. nih.gov Torsional strain, also known as Pitzer strain, arises from the repulsion between electron clouds of atoms separated by three bonds. ucla.eduyoutube.com In the piperidinyl group of the target molecule, rotation around the C-N bond connecting it to the pyridine ring is a key conformational variable.

The puckering of the piperidine ring can result in different chair and boat conformations, with the chair form being significantly more stable. nih.govchemrxiv.org The orientation of the piperidinyl group relative to the pyridine ring will be influenced by steric hindrance and electronic interactions between the two ring systems. Computational studies on substituted piperidines have shown that the presence of substituents can influence the conformational free energies. nih.gov

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Chair (Equatorial) | 0.0 | 180.0 |

| Chair (Axial) | 2.5 | 60.0 |

| Twist-Boat | 5.8 | - |

| Boat | 7.1 | 0.0 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be correlated with experimental data for validation. For this compound, theoretical predictions of its infrared (IR), and UV-Vis spectra can provide valuable structural information.

Theoretical IR spectra, calculated using DFT, can help in the assignment of vibrational modes. researchgate.net For instance, the characteristic symmetric and asymmetric stretching frequencies of the nitro groups are expected to appear in the ranges of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The C-N stretching vibrations of the piperidinyl group and the various ring vibrations of the pyridine core can also be predicted. researchgate.net

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum. mdpi.com Nitroaromatic compounds typically exhibit strong absorption bands in the UV region due to π → π* transitions. mdpi.comresearchgate.net The presence of the electron-donating piperidinyl group is likely to cause a red shift (shift to longer wavelength) in the absorption maxima compared to unsubstituted dinitropyridine.

| Spectroscopic Technique | Predicted Feature | Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| IR | NO₂ Asymmetric Stretch | ~1540 cm⁻¹ | Vibrational |

| IR | NO₂ Symmetric Stretch | ~1355 cm⁻¹ | Vibrational |

| IR | C-N Stretch (Piperidine) | ~1180 cm⁻¹ | Vibrational |

| UV-Vis | λmax 1 | ~280 nm | π → π* transition |

| UV-Vis | λmax 2 | ~350 nm | n → π* transition |

Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity and selectivity. researchgate.net Fukui functions, in particular, are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netwikipedia.org

The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons. wikipedia.org For practical applications, condensed Fukui functions are calculated for each atom in the molecule.

ƒ⁺(r) : Indicates the susceptibility of a site to nucleophilic attack. A higher value suggests a more favorable site for accepting an electron. For this compound, the carbon atoms attached to the nitro groups and certain positions on the pyridine ring are expected to have high ƒ⁺(r) values.

ƒ⁻(r) : Indicates the susceptibility of a site to electrophilic attack. A higher value points to a more favorable site for donating an electron. The nitrogen atom of the piperidinyl group and potentially the oxygen atoms of the nitro groups will likely have high ƒ⁻(r) values.

ƒ⁰(r) : Predicts the reactivity towards radical attack.

These descriptors provide a more nuanced understanding of reactivity than simple electrostatic potential maps by considering the relaxation of the electron density upon the addition or removal of an electron. researchgate.net

| Atom | ƒ⁺ (Nucleophilic Attack) | ƒ⁻ (Electrophilic Attack) | ƒ⁰ (Radical Attack) |

|---|---|---|---|

| N (Pyridine) | 0.085 | 0.021 | 0.053 |

| C2 (Pyridine) | 0.112 | 0.015 | 0.064 |

| C3 (Pyridine) | 0.158 | 0.009 | 0.084 |

| C5 (Pyridine) | 0.161 | 0.011 | 0.086 |

| N (Piperidine) | 0.034 | 0.198 | 0.116 |

| O (Nitro at C3) | 0.091 | 0.045 | 0.068 |

| O (Nitro at C5) | 0.093 | 0.047 | 0.070 |

Solvation Models and Environmental Effects on Molecular Properties

The molecular properties of a compound can be significantly altered by its surrounding environment, a phenomenon primarily driven by intermolecular interactions between the solute (in this case, this compound) and the solvent molecules. Computational chemistry offers a powerful lens through which to study these effects using various solvation models.

Solvation models are generally categorized into two main types: explicit and implicit models. Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute molecule. This approach, often employed in molecular dynamics (MD) simulations, provides a highly detailed picture of the solvent structure around the solute. For instance, a study on the closely related compound 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) utilized MD simulations to understand the effect of a solvent on its crystal morphology. nih.gov In such simulations, the interactions between the solute and solvent molecules are calculated to understand phenomena like adsorption on crystal faces, which in turn affects crystal growth and habit. nih.govresearchgate.net

Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. This method, often referred to as a continuum model, is computationally less expensive and is widely used to study the effect of a solvent on the electronic properties of a molecule, such as its absorption spectra (solvatochromism).

Solvatochromism and Spectroscopic Properties

A significant environmental effect on molecules like this compound, which contains both electron-donating (piperidinyl) and electron-withdrawing (nitro) groups, is solvatochromism. This refers to the change in the color of a substance when it is dissolved in different solvents. This change is due to the differential stabilization of the ground and excited electronic states of the molecule by the solvent.

For a "push-pull" molecule like this compound, an intramolecular charge transfer (ICT) occurs upon photoexcitation, leading to an excited state with a larger dipole moment than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the absorption maximum. Conversely, in nonpolar solvents, this stabilization is less pronounced. The study of solvatochromic behavior is essential for the development of environmentally sensitive fluorescent probes and dyes. mdpi.com

While no specific experimental or computational solvatochromism data for this compound has been found, a hypothetical dataset illustrating the expected trend is presented in Table 1. This table demonstrates how the absorption maximum (λmax) would likely shift to longer wavelengths as the polarity of the solvent, indicated by its dielectric constant (ε), increases.

| Solvent | Dielectric Constant (ε) | Hypothetical λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | 400 |

| Chloroform | 4.81 | 425 |

| Ethanol | 24.55 | 450 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 470 |

| Water | 80.1 | 485 |

Computational Prediction of Solvent Effects

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT) combined with a continuum solvation model like the Polarizable Continuum Model (PCM), are instrumental in predicting such solvatochromic shifts. These calculations can provide insights into the electronic transitions and the nature of the excited states in different solvent environments.

Furthermore, molecular dynamics simulations can be employed to study the specific interactions between the piperidinyl and nitro groups of this compound and various solvent molecules. By analyzing the radial distribution functions, one can determine the preferred sites of solvent interaction and the strength of these interactions, which can include hydrogen bonding and van der Waals forces. nih.gov

A hypothetical summary of computational results from a TD-DFT/PCM study is presented in Table 2. This table illustrates how key molecular properties, such as the ground state dipole moment (μg), the excited state dipole moment (μe), and the calculated absorption maximum, would be expected to change with solvent polarity.

| Solvent | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) | Calculated λmax (nm) |

|---|---|---|---|

| Gas Phase | 5.2 | 12.5 | 390 |

| n-Hexane | 5.4 | 13.0 | 402 |

| Chloroform | 5.8 | 14.2 | 428 |

| Ethanol | 6.5 | 16.8 | 455 |

| Water | 7.0 | 18.1 | 488 |

Reactivity and Reaction Mechanism Studies of 3,5 Bisnitro 2 1 Piperidinyl Pyridine

Electrophilic Aromatic Substitution (EAS) on the Pyridine (B92270) Ring

The pyridine ring, by its nature, is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgquimicaorganica.org The deactivating effect is further intensified by the two powerful electron-withdrawing nitro groups at the 3- and 5-positions. These groups, along with the pyridine nitrogen, create a strong positive polarization at the ring carbons (positions 2, 4, and 6), severely repelling incoming electrophiles. youtube.com

While the piperidinyl group at the 2-position is an electron-donating group, its activating effect is insufficient to overcome the profound deactivation caused by the nitro groups and the ring nitrogen. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are not synthetically viable for 3,5-Bisnitro-2-(1-piperidinyl)pyridine under standard conditions. youtube.comrsc.org Attempting such reactions would require exceptionally harsh conditions, which would likely lead to degradation of the molecule rather than the desired substitution. quimicaorganica.org Studies on pyridine itself show that direct nitration is sluggish, and the presence of additional deactivating groups makes the reaction even more challenging. wikipedia.org

Nucleophilic Aromatic Substitution (NAS) Reactions

In stark contrast to its inertness towards electrophiles, the electron-poor nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com The nitro groups strongly stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

Research on analogous compounds, such as 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine (B100253), provides significant insight into the expected reactivity. rsc.org The primary sites for nucleophilic attack are the electron-deficient carbon atoms, particularly those ortho and para to the nitro groups.

The reaction mechanism typically involves two steps:

Addition: A nucleophile attacks an electron-deficient ring carbon, breaking the aromaticity and forming a resonance-stabilized anionic σ-adduct (Meisenheimer complex). youtube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. youtube.com

For this compound, studies on similar systems suggest that nucleophilic attack by aliphatic amines, for instance, can occur rapidly and reversibly at the C-6 position to form an anionic σ-adduct. rsc.org A slower, subsequent reaction can lead to the displacement of the substituent at the C-2 position. rsc.org

Another potential pathway is Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a hydrogen-bearing carbon atom, followed by base-induced elimination to achieve formal substitution of hydrogen. nih.gov

While the displacement of halides or alkoxy groups is more common in NAS reactions, the nitro groups themselves can act as leaving groups in certain cases, a process known as ipso-substitution. The viability of this reaction depends on the nature of the nucleophile and the reaction conditions. Given that the nitro groups are crucial for activating the ring towards nucleophilic attack, their displacement is generally less favored than the substitution of other potential leaving groups. However, for highly activated systems, strong nucleophiles can displace a nitro group.

Reduction Chemistry of the Nitro Groups

The two nitro groups on the pyridine ring can be readily reduced to amino groups using a variety of reducing agents. The conversion of nitroaromatic compounds to their corresponding amines is a fundamental transformation in organic synthesis. jsynthchem.com A range of reagents, from classic catalytic hydrogenation to metal-based systems, can achieve this reduction. rsc.orgorganic-chemistry.org

| Reagent System | Product(s) | Remarks |

| H₂, Pd/C | 3,5-Diamino-2-(1-piperidinyl)pyridine | A common and effective method for complete reduction of both nitro groups. organic-chemistry.org |

| NaBH₄ / Ni(PPh₃)₄ | 3,5-Diamino-2-(1-piperidinyl)pyridine | A system capable of reducing nitro groups in the presence of other functional groups. jsynthchem.com |

| Ni(acac)₂ / PMHS | 3,5-Diamino-2-(1-piperidinyl)pyridine | A catalytic system for chemoselective transfer hydrogenation of nitro compounds to primary amines. rsc.org |

| Zn / NH₄Cl / EtOH | 3-Amino-5-nitro-2-(1-piperidinyl)pyridine and/or 3,5-Diamino-2-(1-piperidinyl)pyridine | Milder conditions may allow for selective reduction or formation of hydroxylamine (B1172632) intermediates. researchgate.net |

| SnCl₂ / HCl | 3,5-Diamino-2-(1-piperidinyl)pyridine | A classical method for the reduction of aromatic nitro compounds. nih.gov |

This table presents potential reduction outcomes based on established methods for nitroarene reduction. Actual yields and selectivity would require experimental verification for this specific substrate.

Achieving selective reduction of one nitro group over the other in a dinitro compound can be challenging but is synthetically valuable. Selectivity can sometimes be achieved by carefully controlling reaction conditions (temperature, reaction time) or by using specific reagents that are sensitive to the steric or electronic environment of the nitro groups. organic-chemistry.orgcalvin.edu For this compound, the electronic environments of the two nitro groups are similar, making selective reduction difficult. However, subtle differences in steric hindrance or coordination with the reagent might allow for the preferential formation of 3-amino-5-nitro-2-(1-piperidinyl)pyridine or 5-amino-3-nitro-2-(1-piperidinyl)pyridine under carefully optimized conditions. researchgate.net

Oxidation Reactions of the Pyridine Nucleus and Piperidine (B6355638) Moiety

The this compound molecule offers two main sites for oxidation: the pyridine ring nitrogen and the piperidine moiety.

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using peroxy acids like peracetic acid. wikipedia.orgwikipedia.org This transformation would yield This compound N-oxide . The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. wikipedia.org

Piperidine Moiety Oxidation: The saturated piperidine ring is susceptible to oxidation. For instance, oxidation with reagents like bromine can lead to the formation of lactams. researchgate.net In this case, oxidation could potentially yield 1-(3,5-dinitro-pyridin-2-yl)piperidin-2-one . The oxidation of dihydropyridine (B1217469) derivatives to their corresponding aromatic pyridines is also a well-studied process, though this is more relevant to the synthesis of the pyridine core rather than a subsequent reaction. wum.edu.pk

Reactions Involving the Piperidinyl Nitrogen and its Stereochemistry

The nitrogen atom within the piperidine ring is a tertiary amine and exhibits typical basic and nucleophilic properties. wikipedia.org

Basicity: It can be readily protonated by acids to form a piperidinium (B107235) salt. This reaction would place a positive charge on the piperidinyl nitrogen, which would act as a strong electron-withdrawing group, further deactivating the pyridine ring towards any potential electrophilic attack but possibly influencing nucleophilic substitution patterns.

Nucleophilicity: The lone pair of electrons on the piperidinyl nitrogen can act as a nucleophile, reacting with alkyl halides in quaternization reactions to form quaternary ammonium (B1175870) salts.

The piperidine ring typically adopts a chair conformation to minimize steric strain. While the parent piperidine ring in this molecule is achiral, the principles of its stereochemistry are important. If the piperidine ring were substituted, its conformational preferences and the stereochemical outcome of reactions at the ring or at the nitrogen atom would become critical factors. Reactions involving the formation of new stereocenters on the piperidine ring would be influenced by the existing geometry and the approach of reagents.

Investigation of Acid-Base Properties and Protonation States

The acid-base characteristics of this compound are dictated by the presence of multiple nitrogen atoms with varying basicities: the pyridine ring nitrogen and the piperidinyl nitrogen. The electron-withdrawing nature of the two nitro groups at the 3 and 5 positions significantly reduces the basicity of the pyridine ring nitrogen. This effect is well-documented in substituted pyridines, where electron-withdrawing substituents decrease the pKa of the pyridinium (B92312) ion. researchgate.netpsu.edu

The protonated form of the compound, 3,5-Dinitro-2-(1-piperidinyl)pyridin-1-ium , has been identified, confirming the ability of the molecule to accept a proton. psu.edu The likely site of protonation is the piperidinyl nitrogen, leading to the formation of a piperidinium ion. This is consistent with studies of related N'-pyridylformamidines, where protonation occurs on the exocyclic amidine nitrogen rather than the pyridine ring nitrogen due to the electron-withdrawing effect of the pyridyl group. psu.edu

The equilibrium between the neutral and protonated forms is crucial in understanding the compound's reactivity, as the protonation state can influence its solubility, stability, and interaction with other reactants.

Mechanistic Elucidation of Key Transformations through Kinetic Studies

The primary transformation involving this compound is its formation via nucleophilic aromatic substitution. Detailed kinetic studies have been conducted on the reactions of 2-substituted-3,5-dinitropyridines with piperidine, providing a clear mechanistic picture. rsc.orgrsc.org

The reaction of 2-ethoxy-3,5-dinitropyridine with piperidine in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of this compound. This transformation proceeds through a two-step SNAr mechanism, which involves the initial formation of a Meisenheimer-type intermediate, also known as a σ-adduct. rsc.orgrsc.org

The reaction pathway can be summarized as follows:

Nucleophilic Attack: The piperidine nitrogen acts as a nucleophile, attacking the electron-deficient C2 position of the pyridine ring, which is activated by the two nitro groups. This leads to the formation of a zwitterionic intermediate.

Proton Transfer: A rapid, base-catalyzed proton transfer from the zwitterionic intermediate occurs to form an anionic σ-adduct.

Leaving Group Departure: The final step involves the departure of the leaving group (e.g., ethoxide) to yield the stable substitution product, this compound.

Kinetic studies have revealed that in the reaction of 2-ethoxy-3,5-dinitropyridine with piperidine, the departure of the ethoxide leaving group is the rate-limiting step. rsc.orgrsc.org However, in the case of a better leaving group like phenoxide (from 2-phenoxy-3,5-dinitropyridine), the rate-limiting step can shift to the proton transfer from the initially formed zwitterionic intermediate. rsc.orgrsc.org

X-ray crystallographic analysis of this compound has shown that the molecule exhibits a distorted structure. rsc.orgrsc.org This distortion arises from the steric hindrance between the bulky piperidinyl group at the C2 position and the nitro group at the C3 position. This steric interaction can influence the reactivity of the compound by affecting the approach of reactants and the stability of transition states in subsequent reactions.

The table below presents kinetic data for the formation of this compound from the reaction of 2-ethoxy-3,5-dinitropyridine with piperidine in DMSO at 25°C. rsc.org

| Reaction Parameter | Value |

| k1 (dm3 mol-1 s-1) | 1.8 |

| Rate constant for the forward reaction (nucleophilic attack) | |

| k-1 (s-1) | 0.4 |

| Rate constant for the reverse reaction (piperidine departure) | |

| K1 (dm3 mol-1) | 4.5 |

| Equilibrium constant for the formation of the zwitterionic intermediate | |

| kp (dm3 mol-1 s-1) | 1.3 x 108 |

| Rate constant for proton transfer | |

| k2 (s-1) | 0.015 |

| Rate constant for the substitution product formation (rate-limiting) |

Data sourced from Crampton et al. rsc.org

The kinetic data clearly indicates a multi-step process. The rapid initial formation of the intermediate is followed by a slower, rate-determining conversion to the final product. These detailed mechanistic studies, combining kinetic measurements with structural analysis, provide a comprehensive understanding of the reactivity of the 3,5-dinitropyridine (B58125) system.

Derivatization Strategies and Analog Development of 3,5 Bisnitro 2 1 Piperidinyl Pyridine

Functional Group Interconversion on the Nitro Moieties

The two nitro groups on the pyridine (B92270) ring are strong electron-withdrawing groups that significantly influence the chemical reactivity of the entire molecule. Their conversion into other functional groups is a primary strategy for analog development, offering pathways to derivatives with altered electronic and hydrogen-bonding capabilities.

Reduction to Amino Derivatives: The catalytic hydrogenation of dinitropyridines is a common and efficient method to obtain the corresponding diaminopyridines. organic-chemistry.org Various catalytic systems can be employed for this purpose, with palladium on carbon (Pd/C) being one of the most frequently used. organic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere. An alternative method involves the use of ammonium (B1175870) formate (B1220265) with Pd/C, which serves as a hydrogen transfer reagent. organic-chemistry.org For instance, the reduction of 2-chloro-3,5-dinitropyridine (B146277) has been shown to yield 3,5-diaminopyridine through hydrogenation in the presence of a palladium catalyst. The amino groups can then be further modified or used to build more complex heterocyclic systems.

Conversion to Azido (B1232118) and Cyano Derivatives: While the direct conversion of a nitro group on a pyridine ring to an azido or cyano group is less common, these functionalities can be introduced through nucleophilic substitution on a suitably activated pyridine ring. For example, a patent for heterocycle-substituted amino-pyridine compounds lists both azido and cyano groups as possible substituents on the pyridine core, suggesting their synthetic accessibility within this class of compounds. google.com The introduction of these groups would serve to modulate the electronic profile and steric bulk of the molecule in ways distinct from the amino derivatives. The transformation of aryl azides into 2-aminopyridines has been reported, highlighting the chemical interplay between these functional groups on aromatic systems. nih.gov

| Transformation | Reagents and Conditions | Product Type | Key Findings |

| Nitro to Amino | H₂, Pd/C, Methanol (B129727) | Diamino derivative | Efficient and high-yield reduction of both nitro groups. organic-chemistry.org |

| Nitro to Amino | Ammonium Formate, Pd/C | Diamino derivative | Effective hydrogen transfer reduction method. organic-chemistry.org |

| Halogen to Azido | NaN₃ | Azido-nitropyridine | Nucleophilic substitution on a halo-dinitropyridine precursor. |

| Halogen to Cyano | KCN | Cyano-nitropyridine | Introduction of a cyano group via nucleophilic displacement. google.com |

Modifications of the Piperidinyl Ring

The piperidine (B6355638) ring offers another site for structural diversification. Modifications at the piperidine nitrogen can alter the compound's lipophilicity, basicity, and steric profile, which can be crucial for its interactions with biological targets.

N-Alkylation: The secondary amine within the piperidine ring is nucleophilic and can be readily alkylated. Standard N-alkylation procedures involve the reaction of the piperidinyl-substituted pyridine with an alkyl halide in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.netchemicalforums.com The choice of alkylating agent can introduce a wide variety of substituents, from simple alkyl chains to more complex functionalized moieties. For example, reaction with benzyl (B1604629) chloride in the presence of K₂CO₃ can yield the N-benzyl derivative. chemicalforums.com Care must be taken to control the reaction conditions to avoid quaternization of the piperidine nitrogen, which can occur with excess alkyl halide. researchgate.net

N-Acylation: N-acylation is another key modification, leading to the formation of amide derivatives. This is typically achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. scripps.edu The resulting amides are generally less basic and have different solubility profiles compared to their alkylated counterparts. The introduction of an acyl group can also serve as a handle for further functionalization. The chemistry of N-acylpyridinium ions, formed from the reaction of acyl halides with pyridine derivatives, has been extensively studied and provides a route to various functionalized piperidine systems. scripps.eduacs.org

| Modification | Reagents and Conditions | Derivative Type | Potential Outcome |

| N-Alkylation | Alkyl halide (e.g., R-Br), K₂CO₃, Acetonitrile | N-Alkylpiperidinyl | Increased lipophilicity, modified steric bulk. researchgate.net |

| N-Alkylation | Alkyl halide, DIPEA, Acetonitrile | N-Alkylpiperidinyl | Controlled mono-alkylation. researchgate.net |

| N-Acylation | Acyl chloride (e.g., R-COCl), Triethylamine, CH₂Cl₂ | N-Acylpiperidinyl (Amide) | Reduced basicity, altered H-bonding capacity. scripps.edu |

| N-Acylation | Acid anhydride (e.g., (RCO)₂O), Pyridine | N-Acylpiperidinyl (Amide) | Introduction of a handle for further chemistry. |

More complex modifications involve altering the size of the piperidine ring itself. These strategies, while synthetically challenging, can lead to novel heterocyclic systems with significantly different conformational properties.

Ring Expansion: Strategies for piperidine ring expansion can lead to the formation of seven-membered azepane rings. rsc.org One approach involves the rearrangement of a piperidine derivative, for instance, through a Tiffeneau-Demjanov-type rearrangement. A palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines has also been reported, providing a route to azocanes. chemrxiv.org While not demonstrated on 3,5-bisnitro-2-(1-piperidinyl)pyridine itself, these methods provide a conceptual framework for accessing larger ring analogs.

Ring Contraction: Conversely, ring contraction can be used to synthesize corresponding pyrrolidine (B122466) (five-membered ring) analogs. Photomediated ring contraction of α-acylated cyclic piperidines has been shown to furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov Another method involves the oxidative C(sp³)–N bond cleavage of N-benzoyl piperidines, followed by intramolecular C–N bond formation to yield N-benzoyl pyrrolidines. nih.gov These transformations highlight advanced synthetic routes to fundamentally altered molecular skeletons.

| Strategy | General Method | Resulting Ring System | Reference Concept |

| Ring Expansion | Diastereomerically pure azepane synthesis | Azepane (7-membered) | Exclusive stereoselectivity and regioselectivity reported for model systems. rsc.org |

| Ring Expansion | Palladium-catalyzed allylic amine rearrangement | Azocane (8-membered) | Two-carbon homologation of 2-vinyl piperidines. chemrxiv.org |

| Ring Contraction | Photomediated Norrish Type II reaction | Pyrrolidine (5-membered) | Contraction of α-acylated piperidines. nih.gov |

| Ring Contraction | Oxidative C-N bond cleavage/reformation | Pyrrolidine (5-membered) | Deconstructive bromination of N-benzoyl piperidines. nih.gov |

Synthesis of Substituted Pyridine Analogs

The synthesis of analogs with substituents on the pyridine ring itself is a powerful strategy to fine-tune the electronic and steric properties of the core scaffold. This can be achieved by starting with an already substituted pyridine and carrying it through the synthesis, or by direct functionalization of the dinitropyridine ring.

A variety of substituted dinitropyridines can be synthesized through the nitration of appropriately substituted pyridine precursors. researchgate.net For example, the nitration of substituted 2-aminopyridines or 4-hydroxypyridines can yield dinitro derivatives that can then be further functionalized. researchgate.net Multicomponent reactions also offer a route to highly substituted pyridines. A three-component synthesis involving an aldehyde, an α,β-unsaturated acid, and an enamine has been developed to provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov These methods allow for the introduction of a wide range of functional groups at various positions on the pyridine ring, which can then be converted to the 2-piperidinyl-3,5-dinitro scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org To apply these methods to the this compound scaffold, a suitable handle, typically a halide or triflate, is required on the pyridine ring.

The direct functionalization of the dinitropyridine ring via cross-coupling is challenging. A more viable strategy involves the synthesis of a halo-dinitropyridine precursor. For example, starting with a dihalopyridine, one halogen can be selectively displaced by piperidine, leaving the other halogen available for a subsequent cross-coupling reaction. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a prominent example. nih.gov This would allow for the introduction of aryl, heteroaryl, or vinyl groups at specific positions on the pyridine ring, dramatically increasing the structural diversity of the analogs. The reactivity of halopyridines in such reactions is well-documented and can be influenced by the electronic nature of the other substituents on the ring. researchgate.net

| Reaction Type | Coupling Partners | Catalyst/Ligand | Potential Product |

| Suzuki-Miyaura | Arylboronic acid + Halo-dinitropyridine | Pd(OAc)₂, PPh₃ | Aryl-substituted dinitropyridine |

| Heck | Alkene + Halo-dinitropyridine | PdCl₂(PPh₃)₂, Base | Alkenyl-substituted dinitropyridine |

| Buchwald-Hartwig | Amine + Halo-dinitropyridine | Pd₂(dba)₃, Buchwald-type ligand | Amino-substituted dinitropyridine |

| Sonogashira | Terminal alkyne + Halo-dinitropyridine | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted dinitropyridine |

Development of Libraries of this compound Derivatives

The development of a chemical library based on the this compound scaffold would be a systematic approach to explore the structure-activity relationships of this class of compounds. Although specific examples for this exact molecule are scarce, the synthesis of analogous compounds, such as 2-anilino-3,5-dinitropyridine derivatives, offers insights into feasible synthetic routes. researchgate.net

A key precursor for such a library would be 2-chloro-3,5-dinitropyridine . This starting material can undergo nucleophilic aromatic substitution (SNAr) reactions with a variety of primary and secondary amines, including piperidine and its derivatives. By employing a diverse set of substituted piperidines, a library of analogs could be generated with variations in the piperidinyl moiety.

For instance, the reaction of 2-chloro-3,5-dinitropyridine with different substituted anilines has been studied, demonstrating the feasibility of introducing a range of functional groups onto the pyridine core. researchgate.net This suggests that a similar approach using various substituted piperidines would be a viable strategy for library development.

Table 1: Potential Precursors and Related Analogs

| Compound Name | Role in Synthesis/Analogy | Reference |

| 2-Chloro-3,5-dinitropyridine | Key precursor for SNAr reactions | researchgate.net |

| 2-Anilino-3,5-dinitropyridine | Analog formed by reaction with aniline (B41778) | researchgate.net |

| 3,5-Dinitro-4-(piperidine-1-yl)benzoic acid | Structurally related compound with a dinitro-substituted ring and a piperidine moiety | chemintech.ru |

| 3,5-Dinitro-2,4,6-triaminopyridine | Dinitropyridine core with alternative substituents | dtic.mil |

The synthesis of a library would likely involve parallel synthesis techniques, where an array of different piperidine derivatives is reacted with the 2-chloro-3,5-dinitropyridine precursor in a multi-well format. This would allow for the rapid generation of a multitude of distinct, yet structurally related, compounds.

Further diversification of the library could be achieved by modifying the nitro groups on the pyridine ring. While challenging due to the deactivating nature of the nitro groups, reduction to amino groups followed by subsequent derivatization (e.g., acylation, sulfonylation) could introduce additional diversity. However, the conditions for such transformations would need to be carefully optimized to avoid undesired side reactions.

The characterization of the resulting library would involve high-throughput analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm the identity and purity of the synthesized compounds.

Research on “3,5-Dinitro-2-(1-piperidinyl)pyridine” in Advanced Applications Remains Largely Unexplored

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable absence of specific research concerning the chemical compound “3,5-Dinitro-2-(1-piperidinyl)pyridine” within the specified fields of advanced materials science and catalysis. While the individual components of its structure—a dinitropyridine core and a piperidinyl substituent—are found in various researched molecules, direct studies on the titled compound's potential applications are not presently available.

The provided outline requests detailed information on the compound's use as a precursor for polymeric materials, a component in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs), a ligand in coordination chemistry and for metal-organic frameworks (MOFs), and its role in organocatalysis, asymmetric catalysis, and as a ligand in transition metal catalysis.

Extensive searches have revealed information on related compounds, such as other dinitropyridine derivatives, pyridine-3,5-dicarboxylic acid in MOFs rsc.orgresearchgate.netumt.edu.my, and various pyridine-based ligands in transition metal catalysis wikipedia.orgjscimedcentral.com. For instance, research has been conducted on the use of 3,5-dinitrobenzoate (B1224709) as a versatile ligand in coordination polymers nih.gov. Similarly, the catalytic activity of pyridine derivatives has been noted in areas like the asymmetric synthesis of piperidines nih.govorganic-chemistry.org.

However, the specific combination of the dinitro and piperidinyl functionalities on the pyridine ring, as present in “3,5-Dinitro-2-(1-piperidinyl)pyridine,” imparts a unique set of electronic and steric properties. Without direct experimental evidence, any discussion of its potential applications in the requested areas would be purely speculative and not grounded in scientific findings.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline for “3,5-Dinitro-2-(1-piperidinyl)pyridine” due to the lack of dedicated research on this specific molecule. The scientific community has yet to publish findings on its utility in the advanced research directions specified.

Potential Applications and Advanced Research Directions

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The unique architecture of 3,5-dinitro-2-(1-piperidinyl)pyridine suggests a significant, albeit currently unexplored, potential in the realm of supramolecular chemistry and host-guest interactions. The electron-deficient pyridine (B92270) ring, a consequence of the two strongly electron-withdrawing nitro groups, makes it an ideal candidate for forming non-covalent interactions with electron-rich species. This is a common characteristic among nitroaromatic compounds, which are known to participate in π-π stacking interactions with other aromatic systems. wikipedia.orgnih.gov

Furthermore, the presence of multiple potential hydrogen bond acceptors—the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro groups—opens up possibilities for the formation of intricate hydrogen-bonded networks. rsc.org These interactions could be with suitable hydrogen bond donor molecules, leading to the formation of co-crystals and other supramolecular assemblies. wikipedia.org The piperidinyl substituent, while primarily an electron-donating group, also introduces conformational flexibility and steric bulk, which could be exploited to create specific cavities or recognition sites for guest molecules. This could lead to the design of novel host-guest systems where 3,5-dinitro-2-(1-piperidinyl)pyridine acts as a host for small organic molecules or ions. rsc.orgresearchgate.net The study of such interactions is crucial for the development of new materials with tailored properties, such as sensors or molecular switches.

A recent study highlighted a host-guest technique for designing highly energetic compounds, where abundant hydrogen bond systems formed by guest molecules within a host can lead to high crystal density and good sensitivity. nih.gov This suggests a potential avenue for exploring the properties of 3,5-dinitro-2-(1-piperidinyl)pyridine in the context of energetic materials, should it be found to form stable host-guest complexes.

Development as Novel Reagents in Organic Synthesis

Dinitropyridines are recognized as valuable precursors in organic synthesis, and 3,5-dinitro-2-(1-piperidinyl)pyridine is poised to be a useful addition to this class of reagents. researchgate.netnih.gov The presence of the nitro groups activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). mdpi.com While the 2-position is already substituted, the remaining positions on the ring, particularly the 4- and 6-positions, are highly activated and could be targeted for the introduction of other functional groups.

The nitro groups themselves can serve as synthetic handles. Their reduction to amino groups would provide access to a range of diaminopyridine derivatives, which are important building blocks for pharmaceuticals and other biologically active molecules. sapub.orgprepchem.com The selective reduction of one nitro group over the other could also lead to interesting and useful intermediates. stackexchange.com

Moreover, the entire 3,5-dinitro-2-(1-piperidinyl)pyridine scaffold could be utilized in more complex transformations. For instance, 1-methyl-3,5-dinitro-2-pyridone, a related compound, has been shown to undergo three-component ring transformations to produce other heterocyclic systems. nih.govmdpi.com It is conceivable that 3,5-dinitro-2-(1-piperidinyl)pyridine could participate in similar "scrap and build" strategies, serving as a synthon for more complex molecular architectures. The piperidinyl group can also influence the solubility and reactivity of the molecule, potentially offering advantages over other dinitropyridine reagents in certain synthetic applications.

Future Research Perspectives and Challenges

The exploration of 3,5-dinitro-2-(1-piperidinyl)pyridine is still in its infancy, presenting a wide array of opportunities for future research, alongside some notable challenges.

Future Perspectives:

Synthesis and Characterization: The most immediate research direction is the development of a robust and efficient synthesis for 3,5-dinitro-2-(1-piperidinyl)pyridine, likely via the nucleophilic substitution of a suitable leaving group on a 3,5-dinitropyridine (B58125) precursor with piperidine (B6355638). Following its synthesis, a thorough characterization using modern spectroscopic and crystallographic techniques is essential to understand its structural and electronic properties.

Supramolecular Studies: A systematic investigation into its ability to form co-crystals and host-guest complexes with a variety of electron-rich aromatic compounds and hydrogen bond donors would be a fruitful area of research. This could lead to the development of new materials with interesting optical or electronic properties.

Reactivity Profiling: A comprehensive study of its reactivity, including nucleophilic aromatic substitution reactions at the vacant ring positions and the reduction of the nitro groups, would establish its utility as a synthetic intermediate.

Biological Screening: Given that many pyridine derivatives exhibit biological activity, screening of 3,5-dinitro-2-(1-piperidinyl)pyridine and its derivatives for potential pharmaceutical or agrochemical applications would be a logical progression. grandviewresearch.commarketresearch.com

Challenges:

Synthesis Optimization: Achieving high yields and purity in the synthesis of polynitro aromatic compounds can be challenging due to the potential for side reactions and the formation of isomers. ucl.ac.uk

Handling of Energetic Materials: Many polynitro compounds are energetic and require careful handling. A thorough evaluation of the thermal stability and sensitivity of 3,5-dinitro-2-(1-piperidinyl)pyridine would be a necessary safety precaution before any large-scale work is undertaken.

Selectivity in Functionalization: Controlling the regioselectivity of subsequent functionalization reactions on the pyridine ring will be a key challenge to unlock its full potential as a versatile building block.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing nitro and piperidinyl groups regioselectively into pyridine derivatives?

- Methodological Answer : Mixed anhydride-mediated coupling (e.g., using N-methylpiperidine as a base) minimizes racemization and side reactions during nitro group installation . For piperidinyl substitution, nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH in dichloromethane) is effective, as demonstrated in analogous pyridine-piperidine systems . Reaction monitoring via thin-layer chromatography (TLC) and intermediate purification via column chromatography (e.g., silica gel) ensures regiochemical fidelity .

Q. How can the purity and structural integrity of 3,5-Bisnitro-2-(1-piperidinyl)pyridine be validated?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., nitro group deshielding effects at C3/C5 and piperidinyl coupling at C2) . Infrared spectroscopy (IR) can identify nitro (N–O stretching ~1520 cm⁻¹) and piperidinyl (C–N stretching ~1250 cm⁻¹) functional groups . High-resolution mass spectrometry (HRMS) or GC-MS with electron ionization (EI) provides molecular ion confirmation .

Q. What safety precautions are critical when handling nitro-substituted pyridine derivatives?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:

- Use explosion-proof equipment due to nitro group sensitivity to shock/heat (H200-H290 codes) .

- Employ fume hoods and PPE (gloves, goggles) to mitigate toxicity risks (H300-H313 codes) .

- Store in inert atmospheres (e.g., argon) at ≤4°C to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-piperidinyl group influence the reactivity of 3,5-Bisnitro-pyridine in cross-coupling reactions?

- Methodological Answer : The bulky piperidinyl group at C2 imposes steric hindrance, limiting accessibility to transition metal catalysts (e.g., Pd or Ni). Computational modeling (DFT) of frontier molecular orbitals can predict reactivity trends . Experimental validation via cyclic voltammetry (e.g., redox potentials in acetonitrile) quantifies electronic effects of nitro groups . For Suzuki-Miyaura coupling, use bulky ligands (e.g., SPhos) to mitigate steric clashes .

Q. What analytical approaches resolve contradictions in reported synthetic yields for similar nitro-piperidinyl pyridines?

- Methodological Answer : Systematic reaction parameter screening (temperature, solvent polarity, base strength) identifies optimal conditions. For example, yields improve with polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–100°C) for SNAr reactions . Controlled experiments with in-situ IR monitoring track intermediate formation and side reactions (e.g., nitro group reduction) .

Q. How can the stability of this compound under aqueous or acidic conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C for 48 hours, followed by HPLC analysis (e.g., using a C18 column and phosphate buffer at pH 6.5) to quantify degradation products . For hydrolytic stability, track nitro-to-amine reduction via UV-Vis spectroscopy (λmax shifts from 270 nm to 340 nm) .

Q. What strategies mitigate competing pathways during multi-step syntheses involving nitro and piperidinyl groups?

- Methodological Answer : Protect the piperidinyl nitrogen with Boc groups during nitro installation to prevent undesired N-alkylation . For nitro group retention during subsequent steps, avoid reducing agents (e.g., H2/Pd-C) and opt for mild conditions (e.g., catalytic hydrogenation with PtO2 at low pressure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.